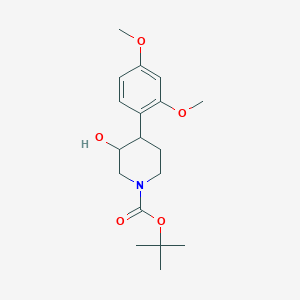

Tert-butyl 4-(2,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate

Description

Tert-butyl 4-(2,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a hydroxyl group at the 3-position, and a 2,4-dimethoxyphenyl substituent at the 4-position. This compound is likely used as an intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting central nervous system disorders or antimicrobial agents.

Properties

Molecular Formula |

C18H27NO5 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

tert-butyl 4-(2,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C18H27NO5/c1-18(2,3)24-17(21)19-9-8-13(15(20)11-19)14-7-6-12(22-4)10-16(14)23-5/h6-7,10,13,15,20H,8-9,11H2,1-5H3 |

InChI Key |

NOXLAPDBUDVUQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=C(C=C(C=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Piperidine Ring Construction and Functionalization

The piperidine ring is typically constructed via hydrogenation or reduction of pyridine or pyridone precursors. For example, 3-hydroxypyridine can be hydrogenated under rhodium catalyst conditions (4–6 MPa H₂ pressure, 80–100 °C) to yield 3-hydroxypiperidine, which serves as a key intermediate for further functionalization.

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| Hydrogenation | 3-hydroxypyridine → 3-hydroxypiperidine | Rhodium catalyst, 4–6 MPa H₂, 80–100 °C, 32–60 h | High pressure and temperature optimize yield |

| Protection | 3-hydroxypiperidine + tert-butyl dicarbonate → Boc-protected intermediate | 20–30 °C, 3–6 h, extraction with ethyl acetate | Protects nitrogen for subsequent steps |

Hydroxyl Group Installation at the 3-Position

The hydroxyl group at the 3-position can be introduced either by selective oxidation or by using chiral resolution methods to obtain the desired stereochemistry. Chemical resolution methods involve separation of racemic mixtures using chiral acids such as tartaric acid derivatives, followed by Boc protection. Alternatively, biotransformation or asymmetric synthesis routes can be employed, though these often involve longer sequences or lower yields.

Boc Protection and Purification

The nitrogen atom is protected using tert-butyl dicarbonate (Boc₂O) under mild conditions (20–30 °C) with subsequent extraction and recrystallization to purify the final product. Industrial scale synthesis often employs batch reactions with high purity starting materials and stringent control of reaction parameters to maximize yield and product purity.

Comparative Table of Preparation Methods

| Methodology | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Hydrogenation + Boc protection | 3-hydroxypyridine | Rhodium catalyst, Boc₂O | 80–100 °C, 4–6 MPa H₂, 20–30 °C for Boc | High regioselectivity, scalable | Requires high pressure equipment |

| Suzuki Coupling for Aryl Introduction | 4-bromo-piperidine derivative | 2,4-dimethoxyphenyl boronic acid, Pd catalyst, K₃PO₄ | 50 °C, 1.5 h | Efficient arylation, moderate yield | Requires expensive Pd catalyst |

| Chemical Resolution | Racemic 3-hydroxypiperidine | Tartaric acid derivatives, Boc₂O | Multi-step, room temperature | Access to chiral product | Low yield, many steps |

| Asymmetric Synthesis | Achiral precursors | Various chiral catalysts | Multi-step, variable | Enantioselective product | Lengthy synthesis, lower yield |

Industrial Production Considerations

Industrial synthesis emphasizes:

- Use of high-purity starting materials

- Large-scale batch or continuous flow reactors

- Process optimization to reduce waste and improve yield

- Analytical monitoring via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control

Automation and continuous flow techniques are increasingly applied to improve reproducibility and scalability.

Summary of Key Research Findings

- The Boc protecting group is essential for stability and synthetic versatility.

- Cross-coupling reactions are the preferred method for introducing the 2,4-dimethoxyphenyl substituent due to their efficiency and selectivity.

- Hydrogenation of pyridine derivatives under rhodium catalysis is a reliable route to the piperidine core with hydroxyl functionality.

- Chemical resolution and asymmetric synthesis methods provide access to chiral forms but often suffer from low yields or complex procedures.

- Industrial processes focus on scalability, purity, and cost-effectiveness, employing robust purification techniques such as recrystallization and chromatography.

This comprehensive synthesis strategy ensures the production of this compound with controlled stereochemistry, high purity, and suitability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the functional groups present.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions on the aromatic ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Tert-butyl 4-(2,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug development.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and aromatic ring allow it to participate in hydrogen bonding and π-π interactions, respectively. These interactions can influence the compound’s binding to enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with structurally analogous piperidine derivatives:

Key Observations

Substituent Effects :

- Aromatic vs. Alkyl Groups : The 2,4-dimethoxyphenyl group in the target compound introduces steric bulk and electron-donating effects compared to alkyl chains (e.g., 4-methylpentyl in ) or electron-withdrawing groups (e.g., CF₃ in ).

- Halogen vs. Methoxy : Chloro () and fluoro () substituents reduce polarity and enhance membrane permeability compared to methoxy groups, which increase hydrophilicity.

Synthetic Methodologies: Boc Protection/Deprotection: All compounds utilize Boc protection for nitrogen stabilization. Deprotection typically involves acidic conditions (e.g., HCl in dioxane or TFA ). Aryl Introduction: Grignard or organometallic reactions are common for aryl group addition (e.g., n-BuLi-mediated coupling in ).

Physicochemical Properties :

- Polarity : The target compound’s hydroxyl and methoxy groups likely confer higher solubility in polar solvents compared to halogenated analogs ().

- Molecular Weight : Estimated molecular weight (~347 g/mol) is higher than chloro (311.81 g/mol, ) or fluoro (313.34 g/mol, ) derivatives due to methoxy groups.

Safety and Toxicity: Limited data exist for most analogs. Piperidine derivatives with Boc protection are generally handled as irritants, requiring professional handling ().

Research Findings and Data Tables

Spectroscopic Data

Biological Activity

Tert-butyl 4-(2,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate is a complex organic compound belonging to the piperidine class, notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 307.37 g/mol. Its structure features a tert-butyl group, a hydroxypiperidine moiety, and a dimethoxyphenyl group. These functional groups contribute significantly to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Dimethoxyphenyl Group : A nucleophilic substitution reaction using dimethoxyphenyl halide is employed.

- Hydroxylation : The introduction of the hydroxyl group can be accomplished through oxidation reactions using reagents like hydrogen peroxide.

- Carboxylation : This step involves introducing the carboxylate group using carbon dioxide or other carboxylating agents.

These synthetic routes are essential for producing the compound with high purity and yield.

Research indicates that this compound exhibits various biological activities, primarily through:

- Modulation of Enzyme Activity : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptor Binding : It shows potential in binding to various receptors, influencing neurotransmission and other physiological processes.

- Ion Channel Interaction : The compound may interact with ion channels, affecting cellular excitability and signaling pathways.

Therapeutic Implications

The potential therapeutic applications of this compound have been explored in several studies:

- Neuroprotective Effects : In vitro studies suggest that it may protect neuronal cells from oxidative stress and neurotoxicity associated with conditions like Alzheimer's disease (AD) by reducing amyloid-beta aggregation and inflammation markers such as TNF-α .

- Antimicrobial Properties : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial activity against various pathogens.

- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation through modulation of cell signaling pathways .

Case Studies

-

Neuroprotective Study :

- A study demonstrated that a related compound exhibited significant inhibition of β-secretase activity (IC50 = 15.4 nM), crucial for amyloid precursor protein processing in AD .

- Results indicated a reduction in reactive oxygen species (ROS) levels in astrocytes treated with the compound, suggesting its protective role against oxidative damage.

-

Antimicrobial Activity Assessment :

- Another investigation highlighted that similar piperidine derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents against infections.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| Tert-butyl 4-(2,5-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate | C16H23N1O4 | Antimicrobial | Exhibits similar structural features but different methoxy substitutions |

| Tert-butyl 4-(3,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate | C16H23N1O4 | Neuroprotective | Shows protective effects against Aβ-induced toxicity |

Q & A

Q. Methodological Answer :

- X-ray Crystallography : The gold standard for stereochemical assignment. Use SHELX software (e.g., SHELXL) for structure refinement. Single crystals are grown via slow evaporation in solvents like DCM/hexane .

- NMR Analysis : Compare H and C NMR data with computational models (e.g., DFT calculations). Key NOESY correlations between the hydroxyl proton and adjacent piperidine hydrogens confirm spatial arrangement.

- Optical Rotation/Polarimetry : Measure specific rotation to verify enantiomeric purity if the hydroxyl group is chiral.

Basic Question: What analytical techniques are critical for characterizing this compound?

Q. Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and Boc-group integrity. H-H COSY and HSQC resolve coupling interactions and assign protons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] or [M+Na]).

- Infrared (IR) Spectroscopy : Detect hydroxyl (3200–3600 cm) and carbonyl (Boc group, ~1680–1720 cm) stretches.

Advanced Tip : Use LC-MS for real-time monitoring of reaction intermediates .

Advanced Question: How can synthetic yields be optimized for the tert-butyl protection step?

Q. Methodological Answer :

- Catalyst Screening : Test DMAP vs. alternative catalysts (e.g., Hünig’s base) for Boc-group installation.

- Solvent Optimization : Compare DCM with THF or acetonitrile for solubility and reaction rate.

- Temperature Control : Lower temperatures (0°C) may reduce side reactions like Boc-group cleavage.

- Stoichiometry : Use excess Boc-anhydride (1.2–1.5 eq.) to drive the reaction to completion.

Troubleshooting : If yields remain low, consider scavenging byproducts (e.g., silica gel treatment) or switching to microwave-assisted synthesis .

Advanced Question: How to resolve contradictions between experimental NMR data and computational predictions?

Q. Methodological Answer :

- Verify Computational Models : Re-optimize DFT calculations (e.g., B3LYP/6-31G**) with explicit solvent effects.

- Check Sample Purity : Impurities (e.g., residual solvents) may distort NMR signals. Re-purify via preparative HPLC.

- Dynamic Effects : Consider conformational flexibility (e.g., piperidine ring puckering) causing averaged NMR signals. Use variable-temperature NMR to "freeze" conformers.

- Cross-Validation : Compare with analogous compounds (e.g., tert-butyl piperidine derivatives) from literature .

Advanced Question: How to assess biological activity when toxicological data is limited?

Q. Methodological Answer :

- In Silico Screening : Perform molecular docking (AutoDock, Schrödinger) against targets like GPCRs or kinases. The 2,4-dimethoxyphenyl group may interact with aromatic residues in binding pockets .

- In Vitro Assays : Test cytotoxicity (MTT assay) in HEK-293 or HepG2 cells. Start with low concentrations (1–10 µM) due to unknown toxicity .

- Metabolic Stability : Use liver microsomes to predict phase I/II metabolism. Monitor hydroxylation or demethylation pathways.

Caution : Handle compounds under biosafety level 2 (BSL-2) protocols until toxicity is characterized .

Advanced Question: What challenges arise in crystallizing this compound, and how are they addressed?

Q. Methodological Answer :

- Crystallization Issues : Hydrophilic hydroxyl and methoxy groups may hinder crystal lattice formation.

- Co-Crystallization : Add small-molecule co-formers (e.g., succinic acid) to stabilize the structure.

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) or mixed solvents (water/ethanol).

- SHELX Refinement : Use SHELXL for high-resolution data. Address disorder in the tert-butyl group with PART and SUMP instructions .

Example : For similar tert-butyl piperidine derivatives, slow diffusion of hexane into DCM solutions yielded suitable crystals .

Advanced Question: How to validate enantiomeric excess (ee) in asymmetric synthesis of the 3-hydroxyl group?

Q. Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Compare retention times with racemic mixtures.

- Mosher’s Ester Analysis : Derivatize the hydroxyl group with (R)- and (S)-Mosher’s acid chloride. H NMR shifts in the esterified product determine ee .

- Circular Dichroism (CD) : Correlate CD spectra with computational electronic transitions (TD-DFT).

Note : If ee <90%, optimize asymmetric catalysts (e.g., Jacobsen’s Mn-salen) or enzymatic methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.